Muricatalicin
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Overview
Description
Muricatalicin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Overview of Current Research
Applications in Educational and Participatory Science
- Educational Multi-User Virtual Environments (MUVEs): MUVEs are used to support interactive scientific inquiry practices in education, simulating real-world inquiry practices based on authentic interactivity with simulated worlds and tools (Nelson & Ketelhut, 2007).
- Public Participation in Scientific Research: There is growing interest in involving the public in scientific research, known as public participation in scientific research (PPSR), which is aimed at enhancing both public knowledge and the efficacy and responsiveness of scientific research (Haywood & Besley, 2014).
Technological and Methodological Innovations
- Information Extraction from Scientific Journal Articles: Advances in information extraction technology, particularly in molecular biology, have led to new ways for scientists to use literature in their disciplines (Humphreys, Demetriou, & Gaizauskas, 2000).
- Participatory Design in Science: The participatory design process is being used to create more effective and sustainable scientific research methodologies, incorporating a range of stakeholders including companies, researchers, and NGOs (Burg et al., 2016).
Challenges and Future Directions
- Adapting Scientific Inquiry for Classroom Use: Studies focus on how scientific inquiry can be adapted for educational purposes, particularly using virtual environments to simulate real-world scientific exploration (Nelson & Ketelhut, 2007).
- Exploring New Research Methodologies: There is a call for more exploratory studies to investigate new research methodologies, like MUVEs, and their impact on scientific inquiry and education (Ketelhut, 2007).
Properties
179308-46-4 | |
Molecular Formula |
C35H64O8 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
2-methyl-4-[2,5,11,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)25-29(37)17-14-12-13-16-28(36)19-20-30(38)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3 |
InChI Key |
BUCMIVANQORDFI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCC(CCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCC(CCC(CC2=CC(OC2=O)C)O)O)O)O)O |
melting_point |
105-106°C |
physical_description |
Solid |
synonyms |
muricatalicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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